

# In Vitro Susceptibility Testing of Fosfomycin: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fosfomycin (sodium)

Cat. No.: B8107699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of fosfomycin, a critical antibiotic for treating various bacterial infections, including those caused by multidrug-resistant organisms. Accurate and reproducible susceptibility testing is paramount for appropriate clinical use and for monitoring the emergence of resistance. This document outlines the methodologies for agar dilution, broth microdilution, disk diffusion, and gradient diffusion testing, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. A crucial aspect of in vitro fosfomycin susceptibility testing is the supplementation of the test medium with glucose-6-phosphate (G6P).<sup>[1]</sup> Fosfomycin enters the bacterial cell via two transport systems: the L-alpha-glycerophosphate transporter and the hexose phosphate transporter. The latter is induced by G6P, and its inclusion in the testing medium is essential for reliable and accurate susceptibility results for many organisms.<sup>[1]</sup> Both CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the test medium.<sup>[1]</sup>

## Key Susceptibility Testing Methods

The choice of susceptibility testing method can depend on various factors, including the required throughput, the need for quantitative MIC data, and the specific organism being tested. The agar dilution method is considered the gold standard by both CLSI and EUCAST.[\[2\]](#)  
[\[3\]](#)

## Data Presentation: Interpretive Breakpoints and Quality Control Ranges

The following tables summarize the CLSI and EUCAST interpretive criteria for fosfomycin susceptibility testing and the acceptable quality control ranges for recommended ATCC® reference strains.

Table 1: CLSI Interpretive Breakpoints for Fosfomycin

Organism	Method	Disk Content	Zone Diameter (mm)	MIC (µg/mL)
S	I			
Escherichia coli (uncomplicated urinary tract infections only)	Disk Diffusion	200 µg Fosfomycin / 50 µg G6P	≥16	13-15
Escherichia coli (uncomplicated urinary tract infections only)	Agar Dilution	-	-	-
Enterococcus faecalis (uncomplicated urinary tract infections only)	Agar Dilution	-	-	-

Source: CLSI M100[\[4\]](#)[\[5\]](#)

Table 2: EUCAST Interpretive Breakpoints for Fosfomycin (Intravenous)

Organism	Method	MIC (µg/mL)
S		
Enterobacterales	Agar/Broth Dilution	≤32

Table 3: EUCAST Interpretive Breakpoints for Fosfomycin (Oral - Uncomplicated UTI)

Organism	Method	Disk Content	Zone Diameter (mm)	MIC (µg/mL)
S	R			
Escherichia coli	Disk Diffusion	200 µg Fosfomycin / 50 µg G6P	≥24	<24
Escherichia coli	Agar/Broth Dilution	-	-	-

Source: EUCAST Breakpoint Tables[3][6]

Table 4: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing

QC Strain	Method	CLSI QC Range	EUCAST QC Range
Escherichia coli ATCC® 25922	Agar Dilution (MIC in µg/mL)	0.5 - 2	0.5 - 2
Disk Diffusion (Zone Diameter in mm)	22 - 30	22 - 30	
Staphylococcus aureus ATCC® 29213	Agar Dilution (MIC in µg/mL)	0.5 - 4	0.5 - 4
Pseudomonas aeruginosa ATCC® 27853	Agar Dilution (MIC in µg/mL)	2 - 8	2 - 8
Enterococcus faecalis ATCC® 29212	Agar Dilution (MIC in µg/mL)	32 - 128	32 - 128

Source: CLSI M100, EUCAST QC Tables[1][3][4][7]

## Experimental Protocols

### Protocol 1: Agar Dilution Method

The agar dilution method is the reference method for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[2][3]

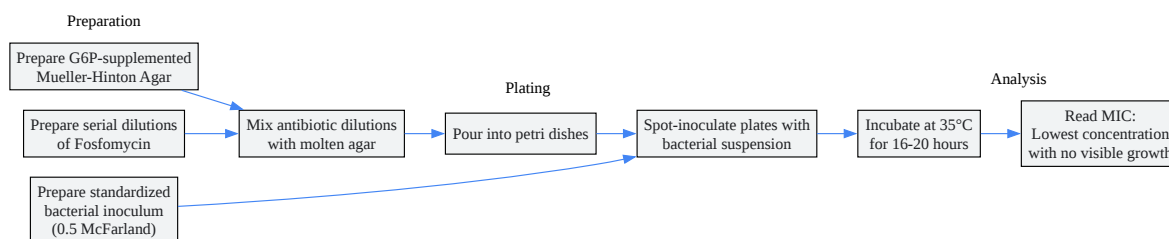
Materials:

- Fosfomycin analytical standard
- Mueller-Hinton Agar (MHA)
- Glucose-6-Phosphate (G6P)
- Sterile petri dishes
- Sterile saline (0.85%) or Mueller-Hinton Broth (MHB)
- 0.5 McFarland turbidity standard

- Bacterial cultures
- Inoculum replicating device (optional)
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )

Procedure:

- **Media Preparation:** Prepare MHA according to the manufacturer's instructions. Autoclave and cool to  $48\text{--}50^{\circ}\text{C}$  in a water bath. Aseptically add G6P to a final concentration of  $25\text{ }\mu\text{g/mL}$ .
- **Antibiotic Plate Preparation:** Prepare serial twofold dilutions of fosfomycin in sterile water. Add 1 part of each antibiotic dilution to 9 parts of the molten G6P-supplemented MHA to achieve the desired final concentrations.<sup>[1]</sup> Pour the agar into sterile petri dishes and allow them to solidify.
- **Inoculum Preparation:** From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately  $1\text{--}2 \times 10^8\text{ CFU/mL}$ ). Further dilute the inoculum 1:10 to achieve a final concentration of approximately  $1 \times 10^7\text{ CFU/mL}$ .
- **Inoculation:** Using an inoculum replicator or a calibrated loop, spot-inoculate approximately  $1\text{--}2\text{ }\mu\text{L}$  of the standardized bacterial suspension onto the surface of the agar plates, including a growth control plate (no antibiotic).
- **Incubation:** Allow the inoculated spots to dry completely before inverting the plates. Incubate at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a faint haze or a single colony.



[Click to download full resolution via product page](#)

Agar Dilution Workflow for Fosfomycin Susceptibility Testing.

## Protocol 2: Broth Microdilution Method

The broth microdilution method is a high-throughput alternative for determining the MIC of fosfomycin.

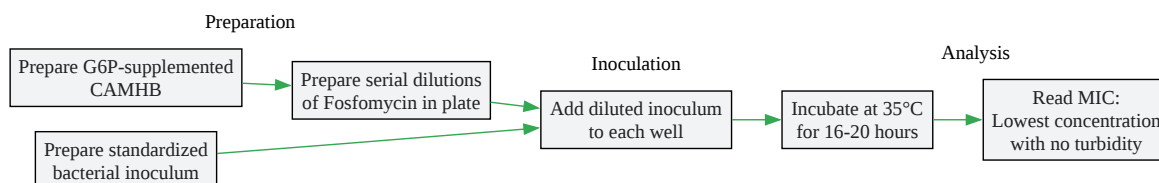
Materials:

- Fosfomycin analytical standard
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Glucose-6-Phosphate (G6P)
- Sterile 96-well microtiter plates
- Sterile saline (0.85%) or MHB
- 0.5 McFarland turbidity standard
- Bacterial cultures

- Multichannel pipette
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )

Procedure:

- Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Aseptically add G6P to a final concentration of 25  $\mu\text{g/mL}$ .
- Plate Preparation: Dispense 50  $\mu\text{L}$  of G6P-supplemented CAMHB into each well of a 96-well microtiter plate. Prepare serial twofold dilutions of fosfomycin in the first column of the plate, and then perform serial dilutions across the plate using a multichannel pipette.
- Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution method. Dilute this suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well after inoculation.
- Inoculation: Add 50  $\mu\text{L}$  of the diluted bacterial inoculum to each well, resulting in a final volume of 100  $\mu\text{L}$  per well.[4] Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
- Incubation: Cover the plate and incubate at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.[4]
- Result Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible growth (clear well).[8]



[Click to download full resolution via product page](#)

Broth Microdilution Workflow for Fosfomycin Susceptibility Testing.

## Protocol 3: Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method for assessing susceptibility.

Materials:

- Fosfomycin disks (200 µg fosfomycin and 50 µg G6P)
- Mueller-Hinton Agar (MHA) plates (150 mm)
- Sterile saline (0.85%) or MHB
- 0.5 McFarland turbidity standard
- Sterile swabs
- Bacterial cultures
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )
- Ruler or caliper

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum as described for the agar dilution method.
- Inoculation: Dip a sterile swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
- Disk Application: Aseptically apply a fosfomycin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

- **Result Interpretation:** Measure the diameter of the zone of complete inhibition of growth in millimeters. Interpret the results based on the established breakpoints (see Table 1 and 3).



[Click to download full resolution via product page](#)

Disk Diffusion Workflow for Fosfomycin Susceptibility Testing.

## Protocol 4: Gradient Diffusion (Etest®) Method

The gradient diffusion method uses a predefined, continuous concentration gradient of an antibiotic on a plastic strip to determine the MIC.

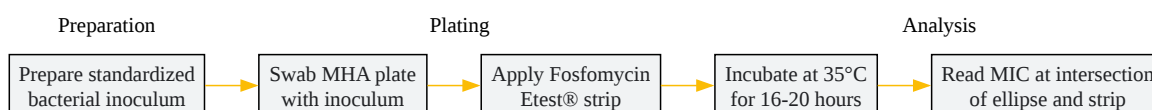
Materials:

- Fosfomycin Etest® strips
- Mueller-Hinton Agar (MHA) plates (150 mm)
- Sterile saline (0.85%) or MHB
- 0.5 McFarland turbidity standard
- Sterile swabs
- Bacterial cultures
- Incubator (35 ± 2°C)

Procedure:

- **Inoculum Preparation and Inoculation:** Prepare a standardized inoculum and inoculate the MHA plate as described for the disk diffusion method.

- **Strip Application:** Aseptically apply the fosfomycin Etest® strip to the agar surface, ensuring the entire length of the strip is in complete contact with the agar.
- **Incubation:** Invert the plates and incubate at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- **Result Interpretation:** After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.



[Click to download full resolution via product page](#)

Gradient Diffusion (Etest®) Workflow for Fosfomycin.

## Conclusion

The reliable in vitro susceptibility testing of fosfomycin is essential for its effective clinical application. The choice of method should be guided by the specific needs of the laboratory and the organisms being tested, with the agar dilution method serving as the reference standard. Strict adherence to standardized protocols, particularly the supplementation of media with G6P, is critical for obtaining accurate and reproducible results. These application notes and protocols provide a framework for researchers, scientists, and drug development professionals to perform robust fosfomycin susceptibility testing.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance of disk diffusion and broth microdilution for fosfomycin susceptibility testing of multidrug-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicd.ac.za [nicd.ac.za]
- 7. szu.gov.cz [szu.gov.cz]
- 8. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [In Vitro Susceptibility Testing of Fosfomycin: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107699#in-vitro-susceptibility-testing-methods-for-fosfomycin]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)